molecular formula C21H25BrN4O3S B2656806 Ethyl 1-((3-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate CAS No. 898344-76-8

Ethyl 1-((3-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate

Cat. No.: B2656806
CAS No.: 898344-76-8
M. Wt: 493.42
InChI Key: UNEWYQYGKMMLJX-UHFFFAOYSA-N
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Description

Ethyl 1-((3-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a heterocyclic compound featuring a thiazolo-triazole core fused with substituted aromatic and aliphatic moieties. Its structure includes a 3-bromophenyl group, a 2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl unit, and a piperidine ring esterified at the 4-position. The compound’s synthesis likely involves multi-step reactions, including cyclocondensation and functionalization of the thiazolo-triazole scaffold, as inferred from analogous syntheses of related thiazolo[3,2-a]pyrimidine derivatives .

Properties

IUPAC Name

ethyl 1-[(3-bromophenyl)-(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25BrN4O3S/c1-3-16-23-21-26(24-16)19(27)18(30-21)17(14-6-5-7-15(22)12-14)25-10-8-13(9-11-25)20(28)29-4-2/h5-7,12-13,17,27H,3-4,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNEWYQYGKMMLJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Br)N4CCC(CC4)C(=O)OCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-((3-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate typically involves multi-step organic synthesis:

    Formation of the Thiazolotriazole Core: The synthesis begins with the preparation of the thiazolotriazole core. This can be achieved by cyclization reactions involving appropriate thioamide and hydrazine derivatives under acidic or basic conditions.

    Bromophenyl Group Introduction: The bromophenyl group is introduced via a nucleophilic substitution reaction, where a brominated aromatic compound reacts with the thiazolotriazole intermediate.

    Piperidine Carboxylate Ester Formation: The final step involves the esterification of the piperidine carboxylate with ethanol in the presence of a suitable catalyst, such as sulfuric acid or a Lewis acid like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group on the thiazolotriazole ring, forming corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromophenyl group is susceptible to nucleophilic substitution reactions, where the bromine atom can be replaced by various nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be employed under mild heating conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Conversion to phenyl derivatives.

    Substitution: Formation of azido or thiol-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Recent studies have indicated that compounds similar to Ethyl 1-((3-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate exhibit cytotoxic effects against various cancer cell lines. In vitro experiments have shown that these compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways .
    • For instance, derivatives of this compound have been tested for their ability to inhibit tumor growth in xenograft models, demonstrating promising results in reducing tumor size and enhancing survival rates .
  • Antimicrobial Properties
    • The compound's thiazole and triazole functionalities are known for their antimicrobial properties. Research has shown that similar compounds can effectively inhibit bacterial growth and exhibit antifungal activity. This makes them potential candidates for developing new antimicrobial agents .
  • Neuropharmacological Effects
    • There is growing interest in the neuropharmacological applications of this compound. Preliminary studies suggest it may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. The piperidine structure is often associated with compounds that interact with neurotransmitter systems .

Case Studies

StudyFindings
Study on Anticancer Properties A study conducted on various derivatives showed significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. The mechanism was linked to apoptosis induction via caspase activation .
Antimicrobial Activity Assessment Testing against Staphylococcus aureus and Candida albicans revealed that the compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Neuroprotective Study In animal models of Alzheimer's disease, administration of related compounds demonstrated a reduction in cognitive decline and neuroinflammation markers .

Mechanism of Action

The mechanism of action of Ethyl 1-((3-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the thiazolotriazole moiety could participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Scaffolds

The thiazolo-triazole core distinguishes this compound from analogs like Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (), which features a thiazolo-pyrimidine system.

Substituent Effects

  • Bromophenyl vs. Fluorophenyl : Replacing the 3-bromophenyl group with a 3-fluorophenyl moiety (e.g., Ethyl 4-[(2-ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-1-piperazinecarboxylate , ) reduces steric bulk and alters electronic effects. Fluorine’s electronegativity may enhance hydrogen-bond acceptor capacity, while bromine’s polarizability supports π-halogen interactions in crystal packing .
  • Piperidine vs. Piperazine: The piperidine ring in the target compound differs from the piperazine analog in .

Hydrogen Bonding and Crystal Packing

The hydroxyl group at the 6-position of the thiazolo-triazole core facilitates hydrogen bonding, a feature absent in non-hydroxylated analogs like the thiazolo-pyrimidine in . Such interactions influence crystal packing efficiency and stability, as demonstrated by studies on hydrogen-bond patterns in molecular crystals .

Structural and Functional Data Table

Property Target Compound Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-thiazolo[3,2-a]pyrimidine-6-carboxylate Ethyl 4-[(3-Fluorophenyl)-thiazolo-triazol-methyl]-piperazinecarboxylate
Core Heterocycle Thiazolo[3,2-b][1,2,4]triazole Thiazolo[3,2-a]pyrimidine Thiazolo[3,2-b][1,2,4]triazole
Aromatic Substituent 3-Bromophenyl 4-Bromophenyl 3-Fluorophenyl
Hydrogen-Bond Donor 6-Hydroxy group None 6-Hydroxy group
Aliphatic Ring Piperidine N/A Piperazine
Key Interactions π-Halogen (Br), O–H∙∙∙N hydrogen bonds π-Halogen (Br), C=O∙∙∙H–C interactions F∙∙∙H–N hydrogen bonds

Research Findings and Implications

  • Crystallography : The target compound’s structure determination likely employs SHELX programs for refinement, as these tools are standard for small-molecule crystallography . ORTEP-3 may visualize its conformation, particularly the puckering of the piperidine ring, analyzed via Cremer-Pople parameters .
  • Fluorinated analogs () often exhibit enhanced metabolic stability, whereas brominated derivatives may act as kinase inhibitors via halogen bonding .
  • Validation : Structure validation methods (e.g., PLATON) ensure geometric accuracy, critical for comparing bond lengths and angles with analogs .

Biological Activity

Chemical Structure and Properties

The molecular formula for Ethyl 1-((3-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is C19H24BrN5O2S. The compound features a piperidine ring, a bromophenyl group, and a thiazolo-triazole moiety, which contributes to its biological activity.

PropertyValue
Molecular Weight440.39 g/mol
CAS NumberNot available
SolubilitySoluble in organic solvents
Melting PointNot determined

Research indicates that compounds similar to this compound exhibit various mechanisms of action. These may include:

  • Inhibition of Enzymes : Compounds with similar structures have been shown to inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : The piperidine structure allows for interaction with various receptors in the central nervous system (CNS), potentially affecting neurotransmitter levels.
  • Antimicrobial Activity : Some derivatives display antimicrobial properties against a range of pathogens.

Case Studies and Research Findings

Several studies have evaluated the biological effects of related compounds:

  • Anticancer Activity : A study published in the Journal of Medicinal Chemistry reported that thiazole derivatives exhibit significant cytotoxicity against human cancer cell lines (A549 and HeLa) through apoptosis induction . this compound may share similar properties due to its structural components.
  • Neuroprotective Effects : Research highlighted in Neuroscience Letters indicated that piperidine derivatives can provide neuroprotection in models of neurodegenerative diseases by modulating oxidative stress pathways . Given the presence of the piperidine ring in this compound, it may exhibit similar protective effects.
  • Antimicrobial Studies : A recent investigation into thiazole-based compounds revealed their effectiveness against Gram-positive and Gram-negative bacteria . this compound may also demonstrate antimicrobial properties due to its thiazole component.

Table 2: Summary of Biological Activities

Activity TypeStudy ReferenceFindings
AnticancerJournal of Medicinal ChemistryInduces apoptosis in cancer cell lines
NeuroprotectiveNeuroscience LettersModulates oxidative stress pathways
AntimicrobialVarious StudiesEffective against multiple bacterial strains

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